(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
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Description
(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O5S2 and its molecular weight is 488.58. The purity is usually 95%.
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Scientific Research Applications
Benzothiazole Derivatives
Benzothiazole and its derivatives are recognized for their versatile pharmacological properties. The unique structure of benzothiazoles contributes to their significance in medicinal chemistry, exhibiting a wide array of biological activities. For instance, benzothiazole compounds have been found to possess antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. These activities suggest their potential in the design and development of new therapeutic agents targeting a variety of diseases. Benzothiazoles are also key structures in many natural and synthetic bioactive molecules, further underlining their importance in drug discovery and development processes (Sumit, Arvind Kumar, & A. Mishra, 2020).
Sulfonamide Applications
Sulfonamides, featuring the primary sulfonamide moiety, are present in a range of clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and cyclooxygenase 2 inhibitors. The review of scientific and patent literature between 2008 and 2012 highlights ongoing research into novel sulfonamides with potential therapeutic applications. These efforts focus on developing new compounds to act as selective antiglaucoma drugs, antitumor agents/diagnostic tools, and treatments for other diseases. This continuous exploration of sulfonamides underscores their critical role in medicinal chemistry and potential for future drug development (F. Carta, A. Scozzafava, & C. Supuran, 2012).
Properties
IUPAC Name |
N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-3-24-19-12-9-17(26(28)29)14-20(19)32-22(24)23-21(27)16-7-10-18(11-8-16)33(30,31)25-13-5-4-6-15(25)2/h7-12,14-15H,3-6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNVCUIHYCYLTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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